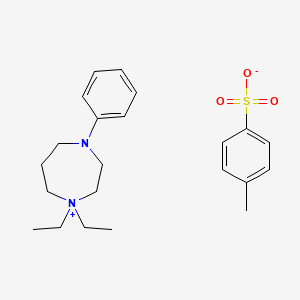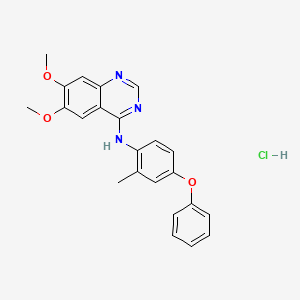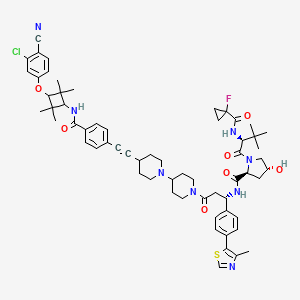
1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASM-024 est un composé de pipérazinium synthétique qui a montré un potentiel significatif dans le traitement des maladies respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Ce composé présente à la fois des propriétés anti-inflammatoires et bronchodilatatrices, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : ASM-024 est synthétisé par modification structurelle du diphénylméthylpipéraziniumLes conditions de réaction comprennent généralement des températures et des niveaux de pH contrôlés pour assurer la stabilité et l'efficacité du composé .
Méthodes de production industrielle : La production industrielle d'ASM-024 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et s'assurer que le composé répond aux normes pharmaceutiques requises .
Analyse Des Réactions Chimiques
Types de réactions : ASM-024 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur ASM-024.
Substitution : Des réactions de substitution sont utilisées pour introduire différents groupes fonctionnels, améliorant ainsi ses propriétés pharmacologiques.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'ASM-024 avec des propriétés pharmacologiques modifiées, améliorant son efficacité et réduisant les effets secondaires potentiels .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les dérivés du pipérazinium et leurs propriétés chimiques.
Biologie : Investigé pour ses effets sur les voies cellulaires et les interactions avec les récepteurs.
Médecine : Principalement étudié pour son potentiel thérapeutique dans le traitement de l'asthme et de la BPCO en raison de ses propriétés anti-inflammatoires et bronchodilatatrices doubles.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques
5. Mécanisme d'action
ASM-024 exerce ses effets par un nouveau mécanisme multifonctionnel impliquant les récepteurs nicotiniques et muscariniques. Il favorise la relaxation des cellules musculaires lisses des voies respiratoires et réduit l'inflammation en modulant des voies de signalisation spécifiques. Le composé ne dépend pas de la voie de l'adénosine monophosphate cyclique, qui est généralement associée aux agonistes des récepteurs β2-adrénergiques .
Composés similaires :
Diphénylméthylpipérazinium (DMPP) : Un précurseur d'ASM-024 avec des propriétés structurelles similaires.
Agonistes des récepteurs β2-adrénergiques : tels que le salbutamol et le formotérol, qui favorisent également la relaxation des voies respiratoires mais par des mécanismes différents.
Unicité d'ASM-024 : ASM-024 est unique en raison de sa double action sur les récepteurs nicotiniques et muscariniques, fournissant à la fois des effets anti-inflammatoires et bronchodilatateurs. Contrairement aux agonistes traditionnels des récepteurs β2-adrénergiques, ASM-024 reste efficace même en cas de désensibilisation des récepteurs β2-adrénergiques, ce qui en fait une alternative précieuse pour les patients présentant une réponse réduite aux traitements classiques .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying piperazinium derivatives and their chemical properties.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Medicine: Primarily researched for its therapeutic potential in treating asthma and COPD due to its dual anti-inflammatory and bronchodilator properties.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
ASM-024 exerts its effects through a novel multi-functional mechanism involving nicotinic and muscarinic receptors. It promotes the relaxation of airway smooth muscle cells and reduces inflammation by modulating specific signaling pathways. The compound does not rely on the cyclic adenosine monophosphate pathway, which is commonly associated with β2-adrenoreceptor agonists .
Comparaison Avec Des Composés Similaires
Diphenylmethylpiperazinium (DMPP): A precursor to ASM-024 with similar structural properties.
β2-Adrenoreceptor Agonists: Such as salbutamol and formoterol, which also promote airway relaxation but through different mechanisms.
Uniqueness of ASM-024: ASM-024 is unique due to its dual action on nicotinic and muscarinic receptors, providing both anti-inflammatory and bronchodilator effects. Unlike traditional β2-adrenoreceptor agonists, ASM-024 remains effective even in cases of β2-adrenoreceptor desensitization, making it a valuable alternative for patients with reduced response to conventional treatments .
Propriétés
Numéro CAS |
1609534-90-8 |
|---|---|
Formule moléculaire |
C22H32N2O3S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H25N2.C7H8O3S/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4,8,11-14H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
PXRYYARWCNIUKT-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CC)CCN(C2=CC=CC=C2)CCC1.[O-]S(=O)(C3=CC=C(C)C=C3)=O |
SMILES canonique |
CC[N+]1(CCCN(CC1)C2=CC=CC=C2)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASM-024; ASM 024; ASM024 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)
![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)


